3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, forms the bedrock for the development of a majority of modern pharmaceuticals and agrochemicals. Isoxazoles and thiazoles, as five-membered aromatic heterocycles containing nitrogen and oxygen, and nitrogen and sulfur respectively, are privileged scaffolds in this domain. Their unique electronic and steric properties allow for a wide range of chemical modifications and biological interactions. The synthesis of hybrid molecules that incorporate both isoxazole (B147169) and thiazole (B1198619) rings, such as 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole, represents a strategic approach to explore novel chemical spaces and potentially synergistic biological activities.

Significance of Isoxazole and Thiazole Hybrid Systems in Academic Investigations

The academic interest in hybrid molecules containing both isoxazole and thiazole moieties stems from the diverse and potent biological activities exhibited by each individual ring system. Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. rjpbcs.comresearchgate.net Similarly, the thiazole ring is a core component of many biologically active compounds, including vitamin B1 and numerous synthetic drugs with a broad spectrum of activities. researchgate.net

The combination of these two pharmacophores into a single molecular entity is a promising strategy in drug discovery. The resulting hybrid systems are investigated for potentially enhanced or novel biological activities, arising from the unique juxtaposition of the two heterocyclic rings. Research in this area often focuses on the synthesis of libraries of such hybrids to perform structure-activity relationship (SAR) studies, aiming to identify compounds with optimized therapeutic potential. researchgate.net

| Heterocyclic Core | Common Biological Activities |

| Isoxazole | Anti-inflammatory, Antimicrobial, Anticancer |

| Thiazole | Antibacterial, Antifungal, Antiviral |

Research Trajectories and Future Outlook for this compound Analogues

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, the research trajectories for its analogues are vibrant and promising. The future outlook for this class of compounds is centered around several key areas:

Medicinal Chemistry: The primary focus will likely continue to be the exploration of the therapeutic potential of analogues. By systematically modifying the substituents on both the isoxazole and thiazole rings, researchers aim to develop potent and selective agents for various diseases. Areas of particular interest include oncology, infectious diseases, and inflammatory disorders.

Agrochemicals: The inherent biological activity of heterocyclic compounds makes them attractive candidates for the development of new pesticides and herbicides. Analogues of this compound could be screened for their efficacy and environmental safety.

Materials Science: Heterocyclic compounds with extended π-systems can exhibit interesting photophysical properties. Research into the use of isoxazole-thiazole hybrids in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), represents a potential future direction.

The synthesis of a diverse library of analogues will be crucial for these future investigations. The general synthetic strategies for related isoxazole-thiazole hybrids often involve the coupling of pre-functionalized isoxazole and thiazole precursors.

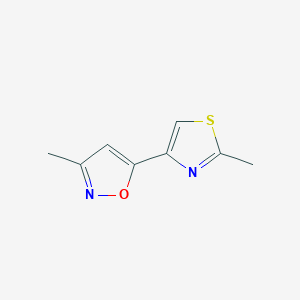

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-8(11-10-5)7-4-12-6(2)9-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHCGMCMBSCPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CSC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Methyl 5 2 Methyl 4 Thiazolyl Isoxazole

Classical Synthetic Pathways to Isoxazole (B147169) Ring Systems

The formation of the isoxazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Cyclization Reactions Involving Hydroxylamine (B1172632) Derivatives

A cornerstone of isoxazole synthesis is the reaction of hydroxylamine or its derivatives with a three-carbon component, leading to the formation of the N-O bond and subsequent cyclization. A common precursor is a 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction typically proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to furnish the isoxazole ring. The regioselectivity of the cyclization can often be controlled by the nature of the substituents on the 1,3-dicarbonyl precursor and the reaction conditions. For the synthesis of a 3-methyl-substituted isoxazole, a precursor such as acetylacetone (B45752) or a related β-diketone bearing a terminal methyl group can be employed.

| Starting Material Class | Reagent | Key Intermediate | Product Type |

| 1,3-Diketones | Hydroxylamine | Oxime | 3,5-Disubstituted Isoxazoles |

| β-Ketoesters | Hydroxylamine | Oxime/Enamine | Isoxazolones |

| α,β-Unsaturated Ketones | Hydroxylamine | Michael Adduct | Isoxazolines (often oxidized to isoxazoles) |

| β-Ketonitriles | Hydroxylamine | Amidoxime | 3-Amino-5-methylisoxazole |

This table provides a generalized overview of common starting materials for isoxazole synthesis via cyclization with hydroxylamine.

[2+3] Cycloaddition Reactions for Isoxazole Formation

The [2+3] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful and widely used method for constructing the isoxazole ring. This reaction involves the treatment of a nitrile oxide (the 1,3-dipole) with an alkene or an alkyne (the dipolarophile).

To achieve a 3-methyl-substituted isoxazole, acetonitrile (B52724) oxide, which can be generated in situ from acetaldoxime (B92144) or its corresponding hydroximoyl chloride, is a suitable 1,3-dipole. The choice of the dipolarophile determines the substitution pattern at the C4 and C5 positions of the isoxazole ring. For the target molecule, an alkyne bearing the 2-methyl-4-thiazolyl moiety would be the ideal reaction partner.

Synthetic Approaches to the Thiazole (B1198619) Ring System

The thiazole ring, characterized by the presence of both sulfur and nitrogen atoms, is a common feature in many biologically active compounds.

Hantzsch Thiazole Synthesis and Related Protocols

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings. d-nb.info It involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-methyl-4-substituted thiazole, thioacetamide (B46855) would be the thioamide of choice. The α-haloketone component would need to be appropriately functionalized to allow for the subsequent linkage to the isoxazole ring.

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. d-nb.info

| α-Haloketone | Thioamide | Product |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole |

| 3-Bromo-2-butanone | Thioacetamide | 2,4,5-Trimethylthiazole |

| α-Bromoacetophenone | Thioacetamide | 2-Methyl-4-phenylthiazole |

This interactive table showcases examples of the Hantzsch thiazole synthesis.

Coupling Strategies for the Assembly of 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole and its Analogues

The final assembly of the target molecule can be achieved by forming a carbon-carbon bond between pre-synthesized and appropriately functionalized isoxazole and thiazole rings.

Advanced Cross-Coupling Techniques in Isoxazole-Thiazole Construction

Modern synthetic chemistry offers a plethora of powerful cross-coupling reactions, predominantly catalyzed by transition metals like palladium, nickel, or copper. These methods allow for the precise and efficient formation of C-C bonds between different aromatic systems.

A plausible and efficient strategy for the synthesis of this compound would involve a Suzuki-Miyaura or Stille cross-coupling reaction. For instance, a 5-halo-3-methylisoxazole (e.g., 5-bromo- or 5-iodo-3-methylisoxazole) could be coupled with a 2-methyl-4-(tributylstannyl)thiazole (B1611765) (for Stille coupling) or a 2-methylthiazole-4-boronic acid or its ester derivative (for Suzuki-Miyaura coupling).

The general scheme for a Suzuki-Miyaura coupling would be as follows:

Step 1: Synthesis of Precursors

Isoxazole Precursor: 3-Methyl-5-iodoisoxazole can be synthesized from 3-methylisoxazole (B1582632) via iodination.

Thiazole Precursor: 2-Methylthiazole-4-boronic acid pinacol (B44631) ester can be prepared from 4-bromo-2-methylthiazole (B1272499) through a Miyaura borylation reaction.

Step 2: Cross-Coupling Reaction The two precursors would then be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol).

| Isoxazole Partner | Thiazole Partner | Coupling Reaction | Catalyst/Reagents |

| 3-Methyl-5-iodoisoxazole | 2-Methylthiazole-4-boronic acid pinacol ester | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ |

| 3-Methyl-5-bromoisoxazole | 2-Methyl-4-(tributylstannyl)thiazole | Stille | Pd(PPh₃)₄ |

| 5-Ethynyl-3-methylisoxazole | 4-Iodo-2-methylthiazole | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N |

This table outlines potential advanced cross-coupling strategies for the synthesis of the target molecule.

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules like this compound in a single, efficient step. researchgate.net These reactions combine three or more starting materials in a one-pot process, offering significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. researchgate.net The development of MCRs for synthesizing isoxazole and thiazole derivatives has gained considerable attention due to the prevalence of these heterocyclic motifs in pharmacologically active compounds. researchgate.netmdpi.com

The synthesis of isoxazole derivatives, a key component of the target molecule, has been effectively achieved through MCRs. For instance, a three-component reaction involving hydroxylamine hydrochloride, β-ketoesters, and various aldehydes can yield 4-arylidene-isoxazole-5(4H)-ones. semnan.ac.irnih.gov This approach highlights the versatility of MCRs in generating diverse isoxazole structures. semnan.ac.irnih.gov Similarly, one-pot syntheses have been developed for novel thiazole derivatives with potential anticancer activity, demonstrating the broad applicability of MCRs in medicinal chemistry. mdpi.comnih.gov

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs can be applied to devise a plausible synthetic route. Such a strategy could involve the convergent reaction of precursors that form the isoxazole and thiazole rings in a sequential or simultaneous manner. The table below outlines a hypothetical MCR approach for the scaffold construction.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Catalyst/Conditions | Target Scaffold |

| Hydroxylamine | A β-dicarbonyl compound (e.g., acetylacetone) | A thioamide (e.g., thioacetamide) | An α-haloketone (e.g., chloroacetone) | Base, appropriate solvent | Isoxazole-Thiazole Hybrid |

This hypothetical reaction illustrates how MCRs can be designed to bring together multiple fragments to rapidly assemble the desired molecular architecture. The efficiency and regioselectivity of such reactions are critical considerations and are often influenced by the choice of catalysts and reaction conditions. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of heterocyclic compounds, including analogues of this compound, is a growing area of research aimed at minimizing the environmental impact of chemical processes. niist.res.in This approach focuses on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. niist.res.inbepls.com

A key tenet of green chemistry is the replacement of hazardous organic solvents with safer alternatives. mdpi.com For the synthesis of isoxazole and thiazole derivatives, water has emerged as a highly effective and environmentally friendly solvent. semnan.ac.irnih.gov The use of water as a reaction medium can offer advantages such as enhanced reactivity and simplified product isolation. semnan.ac.ir Other green solvents, such as acetic acid, have also been successfully employed in the synthesis of fused-thiazole derivatives. nih.gov

In addition to green solvents, the use of recyclable and non-toxic catalysts is crucial for sustainable synthesis. researchgate.net Agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), have been utilized for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, demonstrating the potential of biomass-derived materials in catalysis. nih.gov The table below summarizes the use of green solvents and catalysts in the synthesis of related heterocyclic compounds.

| Reaction Type | Conventional Solvent/Catalyst | Green Alternative | Key Advantages |

| Isoxazole Synthesis | Organic solvents (e.g., ethanol) | Water, Glycerol semnan.ac.irnih.gov | Reduced toxicity, cost-effective, often improved yields semnan.ac.ir |

| Thiazole Synthesis | Hazardous solvents (e.g., DMF, pyridine) mdpi.com | Acetic acid, deep eutectic solvents mdpi.comnih.gov | Environmentally benign, potential for catalyst recycling mdpi.comnih.gov |

| Catalysis in Isoxazole Synthesis | Homogeneous catalysts | Agro-waste-based catalysts (e.g., WEOFPA) nih.gov | Renewable, inexpensive, and eco-friendly nih.gov |

Sustainable synthetic protocols encompass a broader range of green chemistry principles, including energy efficiency and the use of alternative energy sources. nih.gov Microwave irradiation and ultrasound-assisted synthesis have been widely adopted as energy-efficient techniques that can significantly reduce reaction times and improve yields in the synthesis of isoxazole and thiazole derivatives. bepls.comnih.govmdpi.com

Ultrasound irradiation, for example, has been shown to be an eco-friendly alternative for the synthesis of isoxazole-based molecules, offering enhanced reaction efficiency and reduced energy consumption. mdpi.com Similarly, microwave-assisted synthesis has been employed for the green synthesis of thiazole derivatives, leading to high selectivity and improved product yields compared to conventional heating methods. bepls.comnih.gov Another innovative and sustainable approach involves the use of natural sunlight as a clean and inexpensive energy source for three-component reactions to form isoxazolone derivatives in water. semnan.ac.ir

These sustainable protocols often align with the principles of one-pot synthesis and MCRs, further enhancing their green credentials by minimizing waste and simplifying experimental procedures. bepls.com The development and adoption of such protocols are essential for the environmentally responsible production of valuable chemical compounds.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Methyl 5 2 Methyl 4 Thiazolyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole is expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. For instance, protons on the heteroaromatic thiazole (B1198619) and isoxazole (B147169) rings would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic system and electronegative heteroatoms. mdpi.com The methyl groups attached to the isoxazole and thiazole rings would resonate in the upfield region (typically δ 2.0-3.0 ppm).

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts of the carbons in the heterocyclic rings are expected in the δ 110-170 ppm range, reflecting their sp² hybridization and proximity to nitrogen, oxygen, and sulfur atoms. The methyl carbons would appear at much higher field, typically in the δ 10-25 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Isoxazole-C3-CH₃ | ~2.4 | ~12 | Methyl group on an sp² carbon of the isoxazole ring. |

| Isoxazole-C4-H | ~6.7 | ~102 | Proton on the electron-rich C4 position of the isoxazole ring. |

| Thiazole-C2-CH₃ | ~2.8 | ~20 | Methyl group adjacent to sulfur and nitrogen in the thiazole ring. |

| Thiazole-C5-H | ~7.8 | ~118 | Proton on the thiazole ring, influenced by adjacent sulfur and the isoxazole substituent. mdpi.com |

| Isoxazole-C3 | - | ~161 | sp² carbon of the isoxazole ring bonded to a methyl group and nitrogen. |

| Isoxazole-C5 | - | ~170 | sp² carbon of the isoxazole ring bonded to the thiazole ring and oxygen. |

| Thiazole-C2 | - | ~168 | sp² carbon of the thiazole ring between sulfur and nitrogen. |

| Thiazole-C4 | - | ~150 | sp² carbon of the thiazole ring bonded to the isoxazole ring. |

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. In this molecule, COSY would primarily be used to confirm the absence of proton-proton coupling for the isolated ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal at ~6.7 ppm to the isoxazole-C4 carbon and the proton at ~7.8 ppm to the thiazole-C5 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the deduction of its elemental formula.

For this compound (C₈H₉N₃OS), the exact mass can be calculated, and the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed in the mass spectrum, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely undergo characteristic fragmentation upon ionization. Plausible fragmentation pathways include the cleavage of the single bond connecting the isoxazole and thiazole rings, or the characteristic ring-opening and fragmentation of either heterocycle. The stability of the resulting fragment ions dictates the major peaks observed in the spectrum. mdpi.com

Table 2: Predicted Mass Spectrometry Fragments for this compound Based on the molecular formula C₈H₉N₃OS (Exact Mass: 195.0466).

| m/z (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 195 | [C₈H₉N₃OS]⁺ | Molecular Ion [M]⁺ |

| 99 | [C₄H₅N₂S]⁺ | 2-methyl-4-thiazolyl cation fragment |

| 96 | [C₄H₄N₁O]⁺ | 3-methyl-5-isoxazolyl cation fragment |

| 83 | [C₄H₅N₁S]⁺ | Thiazole ring fragment after loss of CH₃CN |

| 57 | [C₃H₅N]⁺ | Fragment from isoxazole ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound would display a series of absorption bands characteristic of its heterocyclic structure.

Key expected absorptions include C=N and C=C stretching vibrations from both the isoxazole and thiazole rings, typically found in the 1500–1650 cm⁻¹ region. mdpi.com The spectrum would also show C-H stretching vibrations for the methyl groups and the aromatic protons (above 3000 cm⁻¹) and C-H bending vibrations (below 1500 cm⁻¹). Specific vibrations corresponding to the isoxazole ring (e.g., N-O stretching) and the thiazole ring (e.g., C-S stretching) would also be present, providing a unique fingerprint for the compound.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic/Heteroaromatic C-H |

| 3000–2850 | C-H Stretch | Methyl (CH₃) |

| 1650–1500 | C=N and C=C Stretch | Isoxazole and Thiazole rings |

| 1470–1350 | C-H Bend | Methyl (CH₃) |

| 1300–1200 | N-O Stretch | Isoxazole ring |

| 800–600 | C-S Stretch | Thiazole ring |

X-ray Crystallography for Solid-State Molecular Geometry

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can unambiguously determine bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the molecular structure. A successful crystallographic analysis would confirm the connectivity established by NMR and provide geometric details, such as the relative orientation of the isoxazole and thiazole rings. The two rings are not expected to be perfectly coplanar due to steric hindrance between the ring atoms.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together to form a crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, several types of weak interactions would be anticipated to stabilize the crystal structure. These could include:

C-H···N and C-H···O Hydrogen Bonds: The nitrogen and oxygen atoms of the heterocyclic rings can act as hydrogen bond acceptors for the methyl and ring protons of neighboring molecules.

π-π Stacking: The electron-rich isoxazole and thiazole rings could engage in offset π-π stacking interactions with the rings of adjacent molecules.

Sulfur Interactions: The sulfur atom in the thiazole ring could participate in weak intermolecular contacts with other heteroatoms or aromatic systems.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into molecular recognition phenomena.

Computational Chemistry and Theoretical Investigations of 3 Methyl 5 2 Methyl 4 Thiazolyl Isoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and thermodynamic properties. For the 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole framework, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For isoxazole (B147169) and thiazole (B1198619) derivatives, DFT methods, such as B3LYP with a basis set like 6-31G(d,p) or 6-311++G(d,p), are commonly used to perform geometry optimization. researchgate.netresearchgate.netasianpubs.org

Conformational analysis of the this compound molecule involves examining the rotation around the single bond connecting the isoxazole and thiazole rings. This analysis reveals the most stable conformer(s) and the energy barriers between them. The dihedral angle between the two heterocyclic rings is a key parameter. Studies on similar linked heterocyclic systems often show that a near-planar conformation is the most stable due to favorable electronic conjugation between the rings. researchgate.net However, steric hindrance from the methyl groups could influence the final preferred geometry. The calculated bond lengths and angles for the optimized structure would be compared to experimental data if available, to validate the computational model.

Table 1: Representative Optimized Geometrical Parameters (Calculated) (Note: This table is illustrative, based on typical values for related heterocyclic systems, as specific data for the title compound is not available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Isoxazole C-O | ~1.36 Å |

| Isoxazole N-O | ~1.41 Å | |

| Thiazole C-S | ~1.72 Å | |

| Thiazole C-N | ~1.38 Å | |

| Inter-ring C-C | ~1.47 Å | |

| Dihedral Angle | C(isoxazole)-C(isoxazole)-C(thiazole)-C(thiazole) | ~5-20° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. asianpubs.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netntu.edu.iq Conversely, a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich thiazole ring, while the LUMO might be located more on the electron-withdrawing isoxazole ring. DFT calculations provide precise energy values for these orbitals and map their spatial distribution. researchgate.net

Table 2: Representative Frontier Orbital Energies (Calculated using DFT) (Note: This table is illustrative, based on typical values for related heterocyclic systems.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.5 to -7.5 |

| LUMO Energy (ELUMO) | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. nih.govmdpi.com

For this compound, docking simulations would be performed by placing the molecule into the active site of a target protein of interest. The simulation algorithm then samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol). mdpi.com The results identify the most likely binding mode and quantify the strength of the interaction. Key interactions often include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions between the ligand and amino acid residues in the receptor's active site. iaamonline.orgresearchgate.net The isoxazole and thiazole rings, with their heteroatoms, are capable of forming hydrogen bonds and other specific interactions that contribute to binding affinity. mdpi.com

Table 3: Representative Molecular Docking Results (Note: This table is illustrative, showing typical data obtained from docking a small molecule into a protein active site.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, π-Sulfur |

| Val523, Leu352 | Hydrophobic | ||

| Aromatase (CYP19A1) | -7.9 | Met374, Phe221 | Hydrophobic, π-π Stacking |

| Ser478 | Hydrogen Bond |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can analyze the nature and extent of intermolecular contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole-Thiazole Frameworks

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. acs.orgresearchgate.net

For the isoxazole-thiazole framework, a QSAR study would involve a dataset of related compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values). dundee.ac.uk A wide range of molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates a combination of these descriptors with the observed activity. nih.govresearchgate.net The resulting QSAR model can highlight which features of the isoxazole-thiazole scaffold are critical for its biological function, for example, whether an electron-donating or electron-withdrawing group at a specific position enhances activity. nih.gov

Reactivity and Derivatization of 3 Methyl 5 2 Methyl 4 Thiazolyl Isoxazole Scaffolds

Functional Group Transformations on the Isoxazole (B147169) Ring

The isoxazole ring, being an electron-deficient heterocycle, exhibits characteristic reactivity. Functional group transformations on the isoxazole moiety of 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole would primarily involve the methyl group at the 3-position and the isoxazole ring itself.

The acidity of the protons on the 3-methyl group can be enhanced by the presence of activating groups, making it susceptible to deprotonation and subsequent reaction with electrophiles. For instance, in related 3,5-dimethyl-4-nitroisoxazoles, the 5-methyl group is activated by the adjacent nitro group, enabling condensation reactions. While the target molecule lacks a strong activating group at the 4-position, the inherent electron-withdrawing nature of the isoxazole ring may still permit some reactivity of the 3-methyl group under specific conditions.

Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient character. When such reactions do occur, they typically require harsh conditions and the position of substitution is influenced by the existing substituents. The 4-position of the isoxazole ring is the most common site for electrophilic attack, provided it is unsubstituted.

Nucleophilic attack on the isoxazole ring can lead to ring-opening, a common reactivity pathway for this heterocycle. The susceptibility to nucleophilic attack is enhanced by electron-withdrawing groups and can be a useful strategy for further functionalization.

Chemical Modifications on the Thiazole (B1198619) Ring

The thiazole ring in this compound offers several avenues for chemical modification. The reactivity of the thiazole ring is influenced by the nitrogen and sulfur heteroatoms.

The C2-position of the thiazole ring is known to be susceptible to deprotonation by strong bases, forming a nucleophilic center that can react with various electrophiles. This allows for the introduction of a wide range of substituents at this position. The methyl group at the 2-position can also be a site for functionalization. For example, condensation reactions with aldehydes can occur at the methyl group of 2-methylthiazole (B1294427) derivatives.

Electrophilic substitution on the thiazole ring generally occurs at the C5-position, which is the most electron-rich carbon. However, the presence of the isoxazole substituent at the 4-position will influence the regioselectivity of such reactions. Halogenation and sulfonation are common electrophilic substitution reactions observed in thiazole chemistry. semanticscholar.org

Nucleophilic substitution reactions on the thiazole ring are also possible, particularly at positions bearing a leaving group.

Reactions at Bridge and Linker Positions within the Compound Structure

In analogous bi-heterocyclic systems, the linker can be a target for modification if it consists of a more reactive functional group (e.g., an ether, amine, or alkyne). For the title compound, the direct carbon-carbon bond is robust.

Synthesis of Hybrid Heterocyclic Derivatives from this compound Precursors

While specific examples starting from this compound are not prevalent in the searched literature, the synthesis of hybrid heterocyclic derivatives is a common strategy in drug discovery.

Fused Ring Systems Containing Isoxazole-Thiazole Units

The synthesis of fused ring systems containing both isoxazole and thiazole moieties typically involves the construction of one ring onto a pre-existing other. For instance, thiazolo[4,5-e]benzoisoxazoles have been synthesized from brominated dihydrobenzo[d]isoxazol-4(5H)-one through cyclocondensation with thioamides. nih.gov This suggests that if a suitable functional group were present on the this compound scaffold, intramolecular cyclization could lead to fused systems. For example, the presence of amino and carboxyl groups on adjacent positions of the isoxazole or thiazole rings could be precursors for annulation reactions to form additional fused rings.

The following table provides examples of reaction types that could potentially lead to fused ring systems, based on general heterocyclic synthesis principles.

| Precursor Functional Groups | Reagent/Condition | Potential Fused Ring System |

| ortho-Amino-ester | Heating, acid/base catalysis | Fused Pyrimidinone |

| ortho-Halo-ketone | Thioamide/thiourea | Fused Thiazole |

| ortho-Amino-nitrile | Formic acid/formamide | Fused Pyrimidine |

Conjugates with Other Bioactive Pharmacophores

The conjugation of the this compound scaffold with other known bioactive pharmacophores is a promising strategy for developing new therapeutic agents with potentially enhanced or novel activities. This can be achieved by introducing a reactive functional group onto the parent molecule, which can then be used as a handle for coupling with another molecule.

For instance, if a carboxylic acid or an amino group were introduced on either the isoxazole or thiazole ring, standard amide bond formation reactions could be employed to link a variety of other bioactive moieties. Similarly, the introduction of a halogen atom would allow for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to attach other aromatic or heteroaromatic systems.

The following table outlines potential strategies for the synthesis of such conjugates.

| Functional Group on Scaffold | Coupling Partner | Reaction Type | Potential Bioactive Conjugate |

| Carboxylic Acid | Amine-containing drug | Amide coupling | Amide-linked hybrid |

| Amine | Carboxylic acid-containing drug | Amide coupling | Amide-linked hybrid |

| Halogen | Boronic acid derivative | Suzuki coupling | Biaryl-linked hybrid |

| Alkyne | Azide-containing molecule | Click Chemistry (CuAAC) | Triazole-linked hybrid |

Mechanistic Insights into Biological Activity of 3 Methyl 5 2 Methyl 4 Thiazolyl Isoxazole Analogues

Enzyme Inhibition Studies of Isoxazolyl-Thiazolyl Compounds

Derivatives containing isoxazole (B147169) and thiazole (B1198619) motifs have been identified as potent inhibitors of various enzymes, playing crucial roles in several pathological conditions. Research has demonstrated that these compounds can selectively target enzymes such as cyclooxygenases (COX), carbonic anhydrases (CA), and others, showcasing their therapeutic potential.

For instance, a series of novel isoxazole derivatives demonstrated significant dose-dependent inhibitory effects on COX-2 enzymes. frontiersin.org Among the tested compounds, some exhibited potent COX-2 inhibition with IC50 values comparable to standard drugs. frontiersin.org Specifically, compounds designated as C3, C5, and C6 were identified as the most potent COX-2 inhibitors. frontiersin.org

In the realm of carbonic anhydrase inhibition, isoxazole derivatives have also shown promise. One study reported that out of ten newly synthesized derivatives, compounds AC1, AC2, AC3, and AC4 were active against CA, with AC2 being the most potent inhibitor. nih.govacs.org The inhibitory activity was found to be influenced by the type and substitution pattern of the aromatic ring attached to the isoxazole core. acs.org

Furthermore, thiazolidinone-based benzothiazole (B30560) derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Several of these analogues exhibited inhibitory activity that surpassed the standard drug, acarbose. nih.gov

Below is a table summarizing the enzyme inhibitory activities of selected isoxazolyl-thiazolyl analogues and related derivatives.

| Compound/Analogue | Target Enzyme | Inhibitory Concentration (IC50) in µM | Reference |

|---|---|---|---|

| Isoxazole Derivative C6 | COX-2 | 0.55 ± 0.03 | nih.gov |

| Isoxazole Derivative C5 | COX-2 | 0.85 ± 0.04 | nih.gov |

| Isoxazole Derivative C3 | COX-2 | 0.93 ± 0.01 | nih.gov |

| Thiazole Carboxamide Derivative 2a | COX-1 | 2.65 | acs.org |

| Thiazole Carboxamide Derivative 2a | COX-2 | 0.95 | acs.org |

| Isoxazole Derivative AC2 | Carbonic Anhydrase (CA) | 112.3 ± 1.6 | nih.govresearchgate.net |

| Isoxazole Derivative AC3 | Carbonic Anhydrase (CA) | 228.4 ± 2.3 | nih.govresearchgate.net |

| Thiazolidinone-Benzothiazole Analogue 6 | α-Amylase | 2.10 ± 0.70 | nih.gov |

| Thiazolidinone-Benzothiazole Analogue 6 | α-Glucosidase | 3.20 ± 0.70 | nih.gov |

Receptor Binding Profiles and Agonist/Antagonist Characterization

The interaction of isoxazolyl-thiazolyl analogues with various receptors is a key aspect of their biological activity. These compounds have been shown to bind to and modulate the function of important neuronal receptors, including nicotinic acetylcholine (B1216132) receptors and metabotropic glutamate (B1630785) receptors, acting as either agonists or antagonists.

Analogues of 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole have been designed as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases. Research into isoxazole-containing nicotinic ligands has led to the development of selective partial agonists for the α4β2-nAChR subtype. nih.govbarrowneuro.org

One study reported a series of isoxazole analogues of sazetidine-A that were identified as highly selective α4β2-nAChR partial agonists. nih.gov For example, compound 4 in this series exhibited a high binding affinity with a Ki value of 0.31 nM and functioned as a partial agonist with an EC50 of 25 nM. nih.gov Another analogue, compound 5, showed a Ki of 0.37 nM and an EC50 of 110 nM. nih.gov These compounds demonstrated favorable pharmacological profiles, suggesting their potential for further development. nih.govbarrowneuro.org

The binding affinities and functional activities of selected isoxazole analogues at α4β2-nAChRs are presented in the table below.

| Compound/Analogue | Binding Affinity (Ki) in nM | Agonist Potency (EC50) in nM | Reference |

|---|---|---|---|

| Isoxazole Analogue 3 | 0.67 ± 0.20 | 36 | nih.gov |

| Isoxazole Analogue 4 | 0.31 ± 0.10 | 25 | nih.gov |

| Isoxazole Analogue 5 | 0.37 ± 0.10 | 110 | nih.gov |

| 2β-Isoxazolyl-8-azabicyclo[3.2.1]octane 9b | 3 | N/A | researchgate.net |

| 3β-Isoxazolyl-8-azabicyclo[3.2.1]octane 15b | 148 | N/A | researchgate.net |

Analogues of this compound have also been investigated as modulators of metabotropic glutamate receptors (mGluRs), which are involved in synaptic transmission and plasticity. A notable example is 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and highly selective non-competitive antagonist of the mGluR5 subtype. researchgate.net MTEP was developed through structure-activity relationship studies based on the earlier mGluR5 antagonist, MPEP. nih.gov

Further research has led to the discovery of other novel mGluR5 antagonists. For instance, a thiazole derivative, 20c, was identified as a potent mGluR5 non-competitive antagonist with an IC50 of 540 nM. nih.gov This compound was found to interact with the MPEP allosteric binding site. nih.gov In a different series of fenobam (B1672515) analogues, compound 4g, a 3-chlorophenyl N-methyltetrahydropyrimidinone derivative, showed an antagonist efficacy at mGluR5 with an IC50 of 50 nM, which is comparable to fenobam itself. nih.gov

The antagonist potencies of selected MTEP analogues and other mGluR5 modulators are summarized in the following table.

| Compound/Analogue | Target Receptor | Antagonist Potency (IC50) in nM | Reference |

|---|---|---|---|

| MTEP | mGluR5 | 24 | researchgate.net |

| Fenobam Analogue 4d | mGluR5 | 3900 | nih.gov |

| Fenobam Analogue 4g | mGluR5 | 50 | nih.gov |

| Fenobam Analogue 4h | mGluR5 | 96 | nih.gov |

| Fenobam Analogue 4l | mGluR5 | 100 | nih.gov |

| Thiazole Derivative 20c | mGluR5 | 540 | nih.gov |

Investigation of Cellular Pathway Modulation by Analogues

The biological effects of isoxazolyl-thiazolyl analogues are often the result of their ability to modulate complex intracellular signaling pathways. Research has begun to uncover how these compounds can alter gene expression and influence cellular processes that are critical for cell fate, proliferation, and function.

One study found that isoxazole-based small molecules can induce the expression of genes that support neuroendocrine and β-cell phenotypes, while simultaneously suppressing genes important for proliferation. nih.govresearchgate.net This suggests that isoxazole compounds can be used to alter cell fate in different contexts. nih.gov In a separate line of research, new isoxazole derivatives were found to be potent inducers of γ-globin gene expression and to increase the production of fetal hemoglobin (HbF) in erythroid precursor cells from β-thalassemic patients. mdpi.com This effect is significant as it can help to reduce the excess of free α-globin chains, which is a key factor in the pathophysiology of β-thalassemia. mdpi.com

Furthermore, isoxazolyl steroids have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in various cancers. mdpi.com Certain compounds were found to significantly reduce the expression of key genes in this pathway, including Ptch1, Smo, and Gli1. mdpi.com The modulation of such fundamental pathways highlights the broad therapeutic potential of isoxazole-containing compounds.

Antimicrobial Activity Research of Isoxazolyl-Thiazolyl Compounds

The isoxazole and thiazole heterocycles are well-established pharmacophores in the development of antimicrobial agents. Their combination in single molecules has led to the discovery of compounds with significant activity against a range of pathogenic bacteria and fungi. The amphiphilic nature of some thiazole derivatives facilitates their integration into the cell membranes of microbes, enhancing their inhibitory actions. mdpi.com

Studies have shown that new triazole-isoxazole hybrids can exhibit powerful antibacterial effects. For example, one conjugate, compound 7b, demonstrated notable activity against Escherichia coli and Pseudomonas aeruginosa. mdpi.com The antimicrobial potential of these hybrid molecules is thought to arise from a synergistic effect between the two heterocyclic pharmacophores. mdpi.com

The table below presents the minimum inhibitory concentration (MIC) values for selected isoxazole and thiazole derivatives against various microbial strains.

| Compound/Analogue | Microorganism | MIC in µg/mL | Reference |

|---|---|---|---|

| Oxazole-based compound 1e | Staphylococcus aureus | 56.2 | mdpi.com |

| Oxazole-based compound 1e | Escherichia coli | 28.1 | mdpi.com |

| Oxazole-based compound 1e | Candida albicans | ≤56.2 | mdpi.com |

| Oxazole-based compound 3a | Pseudomonas aeruginosa | 14 | mdpi.com |

| Oxazole-based compound 4a | Candida albicans | 14 | mdpi.com |

| Thiadiazole Derivative | Escherichia coli | 0.8 | researchgate.net |

| Thiadiazole Derivative | Bacillus cereus | 0.8 | researchgate.net |

| Thiadiazole Derivative | Staphylococcus epidermidis | 0.8 | researchgate.net |

The mechanisms through which isoxazolyl-thiazolyl compounds exert their bactericidal and fungicidal effects are multifaceted. In fungi, a key target is the cell wall, a structure that is absent in mammalian cells, making it an attractive target for selective antifungal agents. Some active compounds have been shown to inhibit the enzymes β(1-3) glucan-synthase and chitin-synthase, which are responsible for synthesizing major polymers of the fungal cell wall.

Anti-biofilm Formation Studies

The ability of bacteria to form biofilms is a significant factor in their resistance to conventional antibiotics and virulence. nih.gov Research into compounds that can inhibit biofilm formation is a critical area in combating microbial resistance. Analogues containing the thiazole moiety have demonstrated notable anti-biofilm capabilities.

New thiazole nortopsentin analogues have been synthesized and assessed for their effectiveness as inhibitors of biofilm formation in significant Gram-positive and Gram-negative pathogens. nih.gov These compounds were found to interfere with the initial stages of biofilm development in a dose-dependent manner, showing particular selectivity against staphylococcal strains. nih.gov The most effective derivatives registered IC50 values against Staphylococcus aureus ATCC 25923 in the range of 0.40–2.03 µM. nih.govresearchgate.net A key finding was that these compounds inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-floating) form, indicating a specific anti-virulence profile. nih.gov

Further studies on other thiazole derivatives, specifically isatin-decorated thiazoles, also showed promising inhibition of biofilm formation. researchgate.net Similarly, thiadiazopyrimidinone derivatives, which share structural features with marine compounds like nortopsentin analogues, have been evaluated. mdpi.com While their ability to inhibit initial biofilm formation was somewhat limited, certain derivatives showed significant capabilities in disrupting mature, preformed biofilms of both bacteria and the fungus Candida albicans. mdpi.com

| Compound Type | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiazole Nortopsentin Analogues | Staphylococcus aureus ATCC 25923 | IC50 | 0.40–2.03 µM | nih.gov |

| Thiadiazopyrimidinone (Derivative 8f) | Staphylococcus aureus ATCC 25923 | BIC50 | 7.6 µg/mL (21.3 µM) | mdpi.com |

| Thiadiazopyrimidinone (Derivative 8k) | Enterococcus faecalis ATCC 29212 | BIC50 | 6.4 µg/mL (22.6 µM) | mdpi.com |

Anticancer Activity Research of Isoxazolyl-Thiazolyl Compounds

The versatility of isoxazole and thiazole rings has made them key components in the design of novel anticancer agents. espublisher.com These compounds target cancer's complex nature through various mechanisms, including the induction of programmed cell death (apoptosis) and disruption of cellular signaling pathways. espublisher.com

Apoptosis is a crucial process of programmed cell death that is often evaded by cancer cells. nih.gov Many chemotherapeutic drugs exert their cytotoxic effects by inducing apoptosis. nih.gov Research has shown that compounds featuring isoxazole and thiazole motifs can effectively trigger this process in cancer cells.

Novel synthetic isoxazole derivatives, such as 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, have demonstrated significant pro-apoptotic activities. nih.gov In studies using human erythroleukemic K562 cells, several of these isoxazole analogues induced high levels of apoptosis, with some derivatives achieving over 80% apoptosis at specific concentrations. nih.gov Similar pro-apoptotic effects were observed in glioblastoma cell lines (U251-MG and T98G), indicating a broad spectrum of activity. nih.govresearchgate.net

The mechanism often involves the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov Thiazole derivatives incorporated into phthalimide (B116566) structures have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, confirmed by the activity of caspase-3 and analysis of apoptosis markers like BAX and BCL-2. nih.gov Similarly, other novel thiazole derivatives have been found to increase the percentage of both early and late apoptosis in MCF-7 breast cancer cells. mdpi.com For one potent compound, the percentage of cells in early and late apoptosis increased from 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively, after treatment. mdpi.com

| Compound Class | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Isoxazole Derivatives | K562 (Leukemia) | High levels of apoptosis induced (>80% for some compounds) | nih.gov |

| Isoxazole Derivatives | U251-MG, T98G (Glioblastoma) | Significant induction of apoptosis | nih.govresearchgate.net |

| Thiazole-Phthalimide Derivatives | MCF-7, MDA-MB-468, PC-12 | Apoptosis induction via the intrinsic pathway and caspase-3 activation | nih.gov |

| Novel Thiazole Derivatives | MCF-7 (Breast Cancer) | Increased early apoptosis to 22.39% and late apoptosis to 9.51% | mdpi.com |

A hallmark of the late stages of apoptosis is the fragmentation of chromosomal DNA. springernature.com This process is a key indicator of a compound's efficacy in inducing cancer cell death. The DNA fragmentation assay is a standard method to detect this phenomenon. springernature.comresearchgate.net

Studies on pyrazole (B372694) derivatives that incorporate thiazole moieties have directly demonstrated their ability to cause DNA fragmentation in pancreatic cancer (PaCa-2) cell lines. researchgate.net This provides clear evidence that these compounds can trigger the final execution phase of apoptosis. The mechanism of action for many cytotoxic drugs involves direct or indirect damage to DNA, which subsequently initiates the apoptotic cascade. nih.gov

Furthermore, investigations into the anticancer potential of various heterocyclic compounds, including those with thiazolidine (B150603) (a related thiazole structure), have focused on their ability to bind to DNA. nih.gov Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and viscometry are used to study these interactions. nih.gov Such binding can disrupt DNA replication and transcription, ultimately leading to cell death. The ability of thiazole-containing compounds to induce DNA fragmentation confirms their role as potent agents in anticancer research, acting at a fundamental level of cell viability. nih.gov

Neuroprotective and Central Nervous System (CNS) Activity Research

Compounds containing thiazole and isoxazole scaffolds have emerged as promising agents for treating CNS disorders, demonstrating a range of activities from neuroprotection to anticonvulsant effects. nih.gov

Research into multifunctional thiazole sulfonamides has revealed significant neuroprotective capabilities in a cellular model of Parkinson's disease. rsc.orgnih.gov Pre-treatment with these compounds led to improved cell viability, a reduction in lactate (B86563) dehydrogenase (LDH) leakage (an indicator of cell damage), prevention of mitochondrial dysfunction, and a decrease in intracellular oxidative stress in human neuronal cells. rsc.orgnih.gov The mechanism appears to involve the activation of sirtuin 1 (SIRT1), a protein linked to cell longevity. rsc.orgnih.gov

Other studies have focused on thiazole carboxamide derivatives as modulators of AMPA receptors, which are critical for synaptic transmission in the brain. mdpi.com Certain derivatives have shown potential as safe neuroprotective agents, exhibiting low cytotoxicity in normal cell lines. mdpi.com The established neuroprotective drug Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS), also contains a thiazole ring, highlighting the therapeutic potential of this chemical structure. mdpi.com Imidazo[2,1-b]thiazole derivatives have also been investigated for their neuroprotective properties. unibo.it

Furthermore, the broad utility of these heterocyclic compounds in CNS research is underscored by in silico studies showing that isoxazole and thiazole derivatives have potential anticonvulsant activity, with molecular docking analyses indicating a better binding affinity for the GABA-AT enzyme than the known inhibitor vigabatrin. nih.gov

Advanced Applications and Research Potential of 3 Methyl 5 2 Methyl 4 Thiazolyl Isoxazole in Chemical Science

Application as Chemical Probes in Mechanistic Biological Studies

While direct studies on 3-methyl-5-(2-methyl-4-thiazolyl)isoxazole as a chemical probe are not extensively documented, the inherent characteristics of the isoxazole (B147169) moiety make it a promising candidate for such applications. Isoxazole derivatives are being explored for their ability to interact with biological targets with high specificity and potency, which are key requirements for effective chemical probes. These probes are instrumental in mechanistic studies to elucidate complex biological pathways and identify novel therapeutic targets.

The isoxazole scaffold's utility has been demonstrated in the development of probes for enzymes such as histone deacetylases (HDACs). For instance, isoxazole-based diazide probes have been synthesized and evaluated for their inhibitory activity against HDAC3 and HDAC8, exhibiting low nanomolar efficacy. Such probes are designed for advanced techniques like Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL) to investigate protein-ligand interactions within a cellular context. The structural features of the isoxazole ring, including its electronic properties and hydrogen bonding capabilities, are crucial for achieving the desired selectivity and potency. This foundational research into isoxazole-based probes suggests a strong potential for developing derivatives of this compound for similar applications, leveraging the additional interaction possibilities offered by the thiazole (B1198619) ring to probe a wider range of biological systems.

Development as Scaffolds for Novel Chemical Entities in Medicinal Chemistry Research

The integration of isoxazole and thiazole rings in this compound creates a "privileged scaffold" for the design of novel therapeutic agents. Both isoxazole and thiazole are independently recognized as important components in a multitude of biologically active compounds. researchgate.netnih.gov The isoxazole ring is a key feature in several approved drugs, valued for its metabolic stability and ability to serve as a bioisosteric replacement for other functional groups. researchgate.net Similarly, the thiazole moiety is a cornerstone in drug discovery, present in numerous pharmaceuticals with a wide array of therapeutic effects. nih.gov

The combination of these two heterocycles has been explored for the development of novel anticancer agents. Research has shown that derivatives incorporating both isoxazole and thiazole moieties can exhibit significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.netnih.gov For example, a series of 3,5-diaryl isoxazole derivatives were synthesized and evaluated for their potential against prostate cancer, with some compounds showing high selectivity. researchgate.net Furthermore, isoxazole analogues have been investigated as tubulin polymerization inhibitors, a validated target in cancer therapy. nih.gov The thiazole component can also contribute to the biological activity, as seen in thiazole carboxamide derivatives designed as c-Met kinase inhibitors for cancer treatment. nih.gov The synergistic effect of these two rings can lead to the development of highly potent and selective molecules for targeted therapies. The diverse biological activities of related isoxazole and thiazole derivatives are summarized in the table below.

| Compound Class | Biological Target/Activity | Therapeutic Area |

| Isoxazole-based diazide probes | Histone Deacetylases (HDACs) | Mechanistic Biological Studies |

| 3,5-Diaryl isoxazole derivatives | Cytotoxic activity against prostate cancer cells | Oncology |

| 4-Phenyl-5-quinolinyl substituted isoxazole analogues | Tubulin polymerization inhibitors | Oncology (Esophageal Squamous Cell Carcinoma) |

| Thiazole/Thiadiazole carboxamide derivatives | c-Met kinase inhibitors | Oncology |

| Thiazolo[4,5-d]pyrimidines | Purine isosteres with broad pharmacological activities | Various (Immunomodulation, Antiviral, Anticancer) mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Role in Materials Science and Advanced Organic Synthesis

In the realm of organic synthesis, the isoxazole ring is a versatile building block for the construction of more complex molecular architectures. Various synthetic methodologies have been developed for the preparation of substituted isoxazoles, including multicomponent reactions (MCRs) that offer an efficient and environmentally friendly approach. rsc.orgnih.gov Green synthesis protocols, utilizing agro-waste-based catalysts and solvents like glycerol, have been successfully employed to produce 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. rsc.orgnih.gov These methods are advantageous due to their operational simplicity, cost-effectiveness, and high yields.

Furthermore, advanced photochemical synthesis techniques are being explored. Continuous flow photochemistry using organic photoredox catalysis has been applied to the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, significantly reducing reaction times compared to traditional heating methods. mdpi.com The thiazole component of this compound can be synthesized through established methods such as the Hantzsch thiazole synthesis. The combination of these synthetic strategies allows for the efficient production of the target compound and its derivatives, facilitating further research into their applications. While direct applications in materials science for this specific compound are still emerging, its stable heterocyclic structure and potential for functionalization suggest it could be a valuable monomer or additive in the development of novel polymers or organic electronic materials.

Exploration in Agrochemistry Research

The thiazolyl-isoxazole scaffold has shown significant promise in the field of agrochemistry, with derivatives exhibiting a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.netnih.gov

In the area of herbicide development, novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides have been synthesized and shown to possess moderate to good herbicidal activities against weeds such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.govnih.gov These compounds are designed as potential inhibitors of D1 protease, a critical enzyme in the photosynthetic pathway of plants. nih.govnih.gov Other isoxazole derivatives have also demonstrated potent pre-emergent and post-emergent herbicidal activity against a range of broadleaf and narrowleaf weeds. consensus.app

The fungicidal potential of this scaffold is also noteworthy. Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have been shown to inhibit the growth of various fungal pathogens, including Fusarium graminearum and Botrytis cinerea. researchgate.net The isoxazole moiety is a key component in several commercial fungicides, and its combination with the thiazole ring can lead to enhanced efficacy.

Furthermore, research into the insecticidal properties of isoxazole derivatives has identified compounds with activity against various insect pests. nih.govnih.gov For instance, 4,5-substituted 3-isoxazolols have been shown to act as competitive antagonists of insect GABA receptors, a key target for insecticides. nih.govresearchgate.net The diverse agrochemical potential of the thiazolyl-isoxazole scaffold is highlighted in the table below.

| Compound Series | Agrochemical Activity | Target Weeds/Pests/Fungi |

| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides | Herbicidal | Brassica napus, Echinochloa crusgalli nih.govnih.gov |

| 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides | Herbicidal (pre- and post-emergent) | Broadleaf and narrowleaf weeds consensus.app |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fungicidal | Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, Fusarium oxysporum researchgate.net |

| 4,5-Substituted 3-isoxazolols | Insecticidal | Houseflies (targeting GABA receptors) nih.govresearchgate.net |

| 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides | Insecticidal | General screening nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.